H-VAL-ALA-PNA, a compound in the category of peptide nucleic acids (PNAs), is notable for its unique structural and functional properties. Peptide nucleic acids are synthetic analogs of DNA and RNA, characterized by a peptide-like backbone that allows for enhanced stability and hybridization capabilities compared to traditional nucleic acids. The compound H-VAL-ALA-PNA specifically incorporates valine and alanine residues into its structure, which can influence its binding affinity and specificity for complementary nucleic acid sequences.
Peptide nucleic acids, including H-VAL-ALA-PNA, are synthesized through various chemical methods involving solid-phase peptide synthesis or automated synthesizers. The development of H-VAL-ALA-PNA is rooted in advancements in molecular biology and organic chemistry, particularly aimed at improving the efficacy of nucleic acid-based therapeutics and diagnostics.
H-VAL-ALA-PNA falls under the classification of synthetic oligonucleotides and is categorized as a nucleic acid mimetic. It is utilized primarily in research settings for applications in gene targeting, diagnostics, and therapeutic interventions.
The synthesis of H-VAL-ALA-PNA typically employs solid-phase peptide synthesis techniques. This involves the following steps:
Technical details reveal that automated synthesizers can streamline this process, allowing for high-throughput synthesis of various PNA sequences .
H-VAL-ALA-PNA features a backbone composed of peptide bonds linking valine and alanine residues. This structure contributes to its stability and hybridization properties. The molecular formula can be represented as CxHyNzOw, where x, y, z, and w correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The molecular weight of H-VAL-ALA-PNA can vary depending on the specific sequence length and modifications but generally falls within the range typical for small oligonucleotides. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to characterize its structure .
H-VAL-ALA-PNA can participate in several chemical reactions typical for peptide nucleic acids:
Technical details regarding these reactions indicate that PNA's resistance to enzymatic degradation enhances its utility in biological applications .
The mechanism of action for H-VAL-ALA-PNA primarily revolves around its ability to hybridize with target nucleic acids. Upon introduction into a biological system:
Data from studies indicate that PNAs like H-VAL-ALA-PNA exhibit higher binding affinities compared to traditional DNA/RNA due to their unique structural properties .
H-VAL-ALA-PNA typically exhibits:
Key chemical properties include:
Relevant analyses often employ techniques such as circular dichroism spectroscopy to assess conformational stability under varying conditions .
H-VAL-ALA-PNA has several notable applications in scientific research:
The versatility of H-VAL-ALA-PNA makes it a valuable tool in both fundamental research and applied sciences, particularly in fields such as molecular biology, genetics, and pharmacology .
H-Valine-Alanine-Para-Nitroanilide serves as a chromogenic substrate specifically engineered for detecting serine protease activity, particularly dipeptidyl peptidases. The molecular architecture consists of three functional components: (1) the N-terminal valine-alanine dipeptide sequence recognized by protease active sites, (2) a para-nitroaniline (pNA) chromophore, and (3) a peptide bond linking the dipeptide to the chromophore. Protease-mediated hydrolysis of this bond liberates para-nitroaniline, generating a yellow-colored product quantifiable at 405 nm wavelength. This design principle exploits the extended active site topology of dipeptidyl peptidases, which accommodate hydrophobic residues at the P1 position (valine) and small aliphatic residues at P1' (alanine) [3] [5].
The structural specificity enables precise discrimination between protease subclasses. Unlike trypsin-like proteases requiring basic residues (lysine/arginine) at P1, dipeptidyl peptidases exhibit preferential cleavage after hydrophobic or aliphatic dipeptides. Modifications to the dipeptide moiety (e.g., H-Glycine-Proline-pNA or H-Alanine-Proline-pNA) alter enzyme-substrate affinity and cleavage kinetics, demonstrating how substrate engineering tailors detection specificity [7] [9]. This modular design underpins high-throughput assays measuring enzyme kinetics, inhibitor screening, and functional characterization in complex biological samples.
Table 1: Structural Components of Chromogenic Dipeptidyl Peptidase Substrates
Component | Chemical Feature | Functional Role |
---|---|---|
N-terminal dipeptide | Valine-Alanine | Enzyme recognition motif determining specificity |
Linker | Amide bond | Hydrolysis site for proteolytic cleavage |
Chromophore | Para-nitroaniline | Spectrophotometric reporter (λmax = 405 nm upon release) |
Modifications | Acetic acid salt (H-Valine-Alanine-pNA·AcOH) | Enhances solubility and stability |
Quantitative kinetic analysis using H-Valine-Alanine-Para-Nitroanilide reveals essential catalytic parameters for dipeptidyl peptidases. Michaelis-Menten kinetics applied to cleavage velocity data yield the Michaelis constant (Km), maximal velocity (Vmax), catalytic rate constant (kcat), and specificity constant (kcat/Km). These parameters reflect enzyme-substrate affinity and catalytic efficiency under defined conditions. For Streptococcus bovis dipeptide aminopeptidase (DPAPase), this substrate demonstrates high kcat/Km, confirming its physiological relevance as a detection tool [3].
Continuous spectrophotometric assays enable real-time monitoring of protease activity. The linear increase in absorbance at 405 nm directly correlates with the molar concentration of liberated para-nitroaniline (extinction coefficient ε ≈ 9,480–10,900 M⁻¹cm⁻¹), permitting calculation of initial reaction velocities. This approach facilitates inhibitor characterization through IC50 determinations and mechanistic studies (competitive vs. non-competitive inhibition). Temperature, pH, and ionic strength optimizations further refine kinetic profiling, revealing that maximal DPAPase activity occurs near physiological pH (7.5) and temperature (37°C) [3] [9].
Table 2: Kinetic Parameters Derived from H-Valine-Alanine-Para-Nitroanilide Hydrolysis
Parameter | Symbol | Interpretation | Experimental Determination |
---|---|---|---|
Michaelis constant | Km | Enzyme-substrate affinity | Substrate saturation curve |
Maximal velocity | Vmax | Maximum catalytic rate | Plateau of velocity vs. [substrate] plot |
Catalytic constant | kcat | Turnover number | Vmax / [enzyme] |
Specificity constant | kcat/Km | Catalytic efficiency | Slope of linear [S] region |
Enzyme specificity profiling using H-Valine-Alanine-Para-Nitroanilide reveals differential cleavage efficiencies across dipeptidyl peptidase families. Dipeptidyl peptidase-IV exhibits moderate catalytic efficiency toward this substrate due to its preference for proline or alanine at the P1 position. In contrast, bacterial dipeptide aminopeptidases (e.g., Streptococcus bovis DPAPase) demonstrate higher efficiency, reflecting evolutionary adaptation to hydrolyze valine/alanine-rich sequences in their ecological niche [3]. Dipeptidyl peptidase-8 and Dipeptidyl peptidase-9 show markedly reduced activity, attributed to their distinct substrate binding pocket constraints favoring larger aromatic residues.
Structural biology insights explain these differences: Dipeptidyl peptidase-IV possesses a shallow hydrophobic S1 pocket accommodating proline's cyclic structure, whereas Valine-Alanine's branched side chains exhibit suboptimal steric compatibility. Bacterial DPAPases feature deeper substrate-binding clefts accommodating aliphatic residues. This divergence enables selective inhibition strategies; competitive inhibitors mimicking Valine-Alanine effectively target DPAPases but show reduced efficacy against Dipeptidyl peptidase-IV [6] [9]. Such specificity profiling aids drug discovery by identifying pathogen-specific protease targets while minimizing off-target effects on human enzymes.
Comparative cleavage efficiency data underscore the importance of substrate selection in functional proteomics. While H-Glycine-Proline-pNA remains the gold standard for Dipeptidyl peptidase-IV activity, H-Valine-Alanine-pNA provides superior sensitivity for bacterial dipeptide aminopeptidases and select mammalian dipeptidyl peptidases [7] [9]. This substrate-specific profiling enables precise mapping of protease networks in physiological and pathological contexts, including protein maturation, signal peptide processing, and microbial pathogenesis.
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